molecular formula C19H23N3O3S2 B2777028 3-allyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2777028
M. Wt: 405.5 g/mol
InChI Key: IDAOLSYPUXDLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C19H23N3O3S2. It contains an allyl group (3-carbon chain attached to the molecule via a double bond), a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a thioether group (an ether in which the oxygen atom is replaced by a sulfur atom). The rest of the molecule is made up of a complex ring structure .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties Research has been conducted on the synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrating the versatility of these compounds in chemical synthesis. Sauter et al. (1973) detailed the cyclization of esters or amides from 2-amino-thiophene-3-carboxylic acids, showing a foundational approach to synthesizing thienopyrimidinone derivatives Sauter & Deinhammer, 1973. Furthermore, advancements in synthetic methods under microwave irradiation have been explored, highlighting efficient paths to various tetrahydrobenzothieno derivatives with potential for further functionalization Abdalha et al., 2011.

Biological Activities and Potential Therapeutic Applications Research into the biological activities of thienopyrimidinone derivatives reveals their potential as therapeutic agents. Compounds exhibiting anti-inflammatory, analgesic, and antimicrobial activities have been synthesized from similar frameworks, indicating the broad applicability of these derivatives in drug development. For instance, novel benzodifuranyl derivatives, including thiazolopyrimidines derived from visnaginone and khellinone, showed promising COX-2 selectivity, analgesic, and anti-inflammatory activities Abu‐Hashem et al., 2020. Another study focused on the synthesis and evaluation of 2-thioxopyrimidin-4(1H)-one derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the potential of thienopyrimidinone frameworks in antiviral therapy Khalifa & Al-Omar, 2014.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential hazards.

properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-2-7-22-18(24)16-13-5-3-4-6-14(13)27-17(16)20-19(22)26-12-15(23)21-8-10-25-11-9-21/h2H,1,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAOLSYPUXDLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.